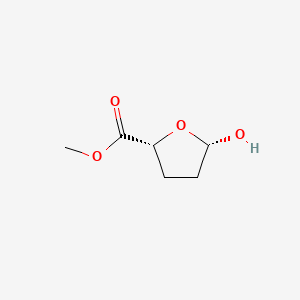

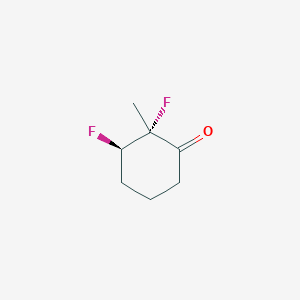

![molecular formula C7H7N3 B575547 1h-Pyrrolo[2,1-d][1,2,5]triazepine CAS No. 176302-86-6](/img/structure/B575547.png)

1h-Pyrrolo[2,1-d][1,2,5]triazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1h-Pyrrolo[2,1-d][1,2,5]triazepine is a nitrogen-containing heterocycle . It is part of a large family of compounds known as diazepines, which have attracted much attention in the field of biochemistry and pharmacology .

Synthesis Analysis

1,4-Diaryl-5H-pyrrolo[2,1-d][1,2,5]triazepines were prepared by two different pathways. In the first case, the condensation reaction of the appropriate diketones with hydrazine monohydrate was applied for the construction of the seven-membered triazepine ring. In the second case, previously prepared intermediates, 1-aryl-3H-pyrrolo[2,1-d][1,2,5]triazepine-4(5H)-thiones were used as starting materials. The arylation of these thioamides were carried out with boronic acids in Liebeskind-Srogl palladium-catalysed cross-coupling reaction .Molecular Structure Analysis

The structure assignment of novel 1,4-diaryl-5H-pyrrolo[2,1-d][1,2,5]triazepines was based on IR, 1H NMR, and 13C NMR spectral data and also on the single-crystal X-ray structure of one representative .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation reactions and arylation reactions. The condensation reaction of the appropriate diketones with hydrazine monohydrate was applied for the construction of the seven-membered triazepine ring. The arylation of thioamides was carried out with boronic acids in a Liebeskind-Srogl palladium-catalysed cross-coupling reaction .科学的研究の応用

Synthesis of Pyrrolotriazepine Derivatives : Menges et al. (2013) explored the synthesis of 5H-pyrrolo[2,1-d][1,2,5]triazepine derivatives from pyrrole derivatives having carbonyl groups at the C-2 position. They also investigated the formation mechanism of these products, supported by theoretical calculations (Menges et al., 2013).

Creation of a New Compound Family : Milen et al. (2014) synthesized a new family of compounds, 1-aryl-3H-pyrrolo[2,1-d][1,2,5]triazepin-4(5H)-ones, as bioisosters of biologically active 1-aryl-2,3-benzodiazepine-4-ones. They described an efficient synthetic route and discussed the scope, limitations, and some side reactions of this process (Milen et al., 2014).

Synthesis of New Tricyclic Ring Systems : In a continuation of their work, Milen et al. (2015) used 1-aryl-3H-pyrrolo[2,1-d][1,2,5]triazepin-4(5H)-ones to synthesize new tricyclic ring systems condensed with an imidazole, a triazole, or a tetrazole ring. These compounds were structurally related to tricyclic derivatives known for strong anticonvulsant properties (Milen et al., 2015).

Cycloaddition Reactions of Pyrrolotriazepine Derivatives : Földesi et al. (2017) synthesized new tricyclic ring systems based on the pyrrolotriazepine core using cycloaddition reactions with nitrile oxides. They also determined the structures of these new compounds through 2D NMR and X-ray measurements (Földesi et al., 2017).

Synthesis of 1,4-Diarylpyrrolotriazepine Derivatives : Földesi et al. (2016) prepared 1,4-diaryl-5H-pyrrolo[2,1-d][1,2,5]triazepines using two different pathways, highlighting a method for constructing the seven-membered triazepine ring and describing palladium-catalyzed cross-coupling reactions for arylation (Földesi et al., 2016).

Synthesis and Functionalization of Triazepin-4(5H)-one : Kharaneko (2017) developed a strategy for synthesizing and functionalizing 7,8,9-trimethyl-1-phenyl-3H-pyrrolo[2,1-d][1,2,5]-triazepin-4(5H)-one. This study explored reactions for aza rings fusion and suggested a formation mechanism for the pyrrolo-1,2,5-triazepinone scaffold (Kharaneko, 2017).

Synthesis of Tetracyclic Ring System : Földesi et al. (2015) synthesized pyrrolotriazepinoquinazolinone derivatives, a new tetracyclic ring system, by reacting 1-aryl-4-(methylsulfanyl)-5H-pyrrolo[2,1-d][1,2,5]triazepines with substituted anthranilic acids. These compounds hold biological relevance (Földesi et al., 2015).

特性

IUPAC Name |

1H-pyrrolo[2,1-d][1,2,5]triazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-7-6-9-8-3-5-10(7)4-1/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMXDWBNPJSHAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CN2C=CN=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666123 |

Source

|

| Record name | 1H-Pyrrolo[2,1-d][1,2,5]triazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176302-86-6 |

Source

|

| Record name | 1H-Pyrrolo[2,1-d][1,2,5]triazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanedinitrile, [[5-[(1-methylethyl)phenylamino]-2-furanyl]methylene]- (9CI)](/img/no-structure.png)

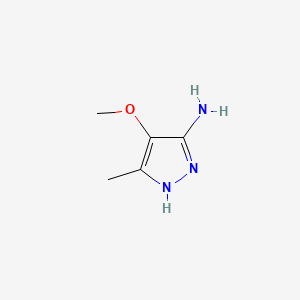

![7-Hydroxy-1-oxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B575469.png)

![Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B575479.png)